2-Chloro-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
2-Chloro-4-(trifluoromethyl)pyridine is a synthetic compound that is primarily used in the synthesis of other complex molecules It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the final product .
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds . It can act as a reactant, undergoing various chemical transformations to form new compounds .
Result of Action
Its effects would likely depend on the specific compounds it helps synthesize .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dry place, kept tightly closed, and away from heat and sources of ignition . These precautions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents. The reaction typically occurs under mild conditions and may involve the use of catalysts to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 4-(trifluoromethyl)pyridine. This process can be carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with ligands like triphenylphosphine under inert atmospheres.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products are often biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of various drug molecules, particularly those containing fluorine atoms, which are known to enhance the pharmacokinetic properties of drugs.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: 2-Chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVXZNWBWNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231203 | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81565-18-6 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81565-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine?
A1: One common method for synthesizing this compound is through a two-step hydrogenation process starting from this compound. [] This reaction typically involves the use of a catalyst and a solvent like isopropanol. [] Another synthesis route involves the use of 3-amino-2-chloro-4-trifluoromethyl pyridine and 2-chloro pyridin-3-yl methylalcohol as key intermediates. []
Q2: Has this compound been investigated using computational chemistry methods?
A2: Yes, Density Functional Theory (DFT) calculations, specifically using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, have been employed to study the molecular structure and vibrational frequencies of this compound. [, ] This computational approach has also been used to predict its Non-Linear Optical (NLO) behavior by determining the electric dipole moment and hyperpolarizability. [, ]
Q3: Are there any spectroscopic characterizations available for this compound?
A3: Yes, researchers have utilized Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. [, ] Additionally, ¹³C and ¹H NMR chemical shifts have been determined using the gauge-independent atomic orbital (GIAO) method. [, ]
Q4: What are the known applications of this compound in organic synthesis?
A4: Research indicates that this compound serves as a valuable building block in the synthesis of various compounds. Notably, it acts as a key starting material in the preparation of 4-(Trifluoromethyl)piperidine hydrochloride, achieved through a two-step hydrogenation reaction. [] Furthermore, it plays a significant role in the synthesis of fluorinated 1,5-dipyridodiazepin-2-ones and 1,5-dipyridodiazepines, investigated as potential antivirals against HIV. []
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